molecular formula C16H15BrN2OS B3548220 N-[(3-bromophenyl)carbamothioyl]-4-ethylbenzamide

N-[(3-bromophenyl)carbamothioyl]-4-ethylbenzamide

Cat. No.: B3548220
M. Wt: 363.3 g/mol
InChI Key: OWVXGYLAZSJUPN-UHFFFAOYSA-N
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Description

“N-{[(3-bromophenyl)amino]carbonothioyl}-4-ethylbenzamide” is a chemical compound that belongs to the class of organic compounds known as benzamides . It is characterized by a benzene ring bonded to an amide group .


Synthesis Analysis

The synthesis of benzamide derivatives, such as “N-{[(3-bromophenyl)amino]carbonothioyl}-4-ethylbenzamide”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The process is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “N-{[(3-bromophenyl)amino]carbonothioyl}-4-ethylbenzamide” can be analyzed using various spectroscopic methods such as infrared spectra, NMR, and mass spectrometry . The formation of ion-associate or ion-pair complex is indicated by these methods .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-{[(3-bromophenyl)amino]carbonothioyl}-4-ethylbenzamide” can be determined using various methods such as 1H-NMR, and the relative error of vibrational frequencies for both configurations was found to be acceptable . The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach .

Future Directions

Benzamides, including “N-{[(3-bromophenyl)amino]carbonothioyl}-4-ethylbenzamide”, are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, the development of new synthetic methods for this type of compounds can be of considerable importance . Future research could also focus on exploring the potential biological activities of this compound.

Properties

IUPAC Name

N-[(3-bromophenyl)carbamothioyl]-4-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2OS/c1-2-11-6-8-12(9-7-11)15(20)19-16(21)18-14-5-3-4-13(17)10-14/h3-10H,2H2,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVXGYLAZSJUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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